molecular formula C22H31ClMgOSi B12551608 Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]- CAS No. 827325-92-8

Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-

Cat. No.: B12551608
CAS No.: 827325-92-8
M. Wt: 399.3 g/mol
InChI Key: BSCDCDIQYCAMBG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]- is a specialized Grignard reagent featuring a hexyl chain modified with a bulky tert-butyldiphenylsilyl (TBDPS) ether group. This structural motif confers unique steric and electronic properties, distinguishing it from simpler alkylmagnesium halides. The TBDPS group enhances stability by protecting the oxygen atom from nucleophilic attack, making the compound suitable for controlled organic syntheses requiring selective deprotection or stepwise reactivity .

Properties

CAS No.

827325-92-8

Molecular Formula

C22H31ClMgOSi

Molecular Weight

399.3 g/mol

IUPAC Name

magnesium;tert-butyl-hexoxy-diphenylsilane;chloride

InChI

InChI=1S/C22H31OSi.ClH.Mg/c1-5-6-7-14-19-23-24(22(2,3)4,20-15-10-8-11-16-20)21-17-12-9-13-18-21;;/h8-13,15-18H,1,5-7,14,19H2,2-4H3;1H;/q-1;;+2/p-1

InChI Key

BSCDCDIQYCAMBG-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCC[CH2-].[Mg+2].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]- typically involves the reaction of 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl chloride with magnesium metal in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the magnesium.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygen-containing derivatives.

    Reduction: It can be reduced to form simpler magnesium compounds.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce a wide range of organomagnesium compounds.

Scientific Research Applications

Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]- has several applications in scientific research:

    Chemistry: It is widely used in Grignard reactions to form carbon-carbon bonds, which are essential in the synthesis of various organic compounds.

    Biology: This compound can be used to modify biomolecules, aiding in the study of biological processes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]- exerts its effects involves the formation of a carbon-magnesium bond. This bond is highly reactive and can attack electrophilic carbon atoms, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : Likely $ \text{C}{28}\text{H}{37}\text{ClMgOSi} $ (inferred from IUPAC name).
  • Functional Groups : A Grignard-reactive Mg-Cl bond and a silyl-protected hexyl chain.
  • Applications : Used in cross-coupling reactions, alkylation of carbonyl compounds, and syntheses requiring steric hindrance to prevent side reactions.

Comparison with Similar Compounds

Hexylmagnesium Chloride (C₆H₁₃ClMg)

Hexylmagnesium chloride is a conventional Grignard reagent with a linear hexyl chain. Unlike the target compound, it lacks protective groups, leading to higher reactivity but lower stability.

Property Magnesium, Chloro[6-[[TBDPS]oxy]hexyl]- Hexylmagnesium Chloride
Molecular Weight ~529 g/mol (estimated) 144.93 g/mol
Reactivity Moderate (steric hindrance slows reactions) High (unhindered alkyl chain)
Stability Enhanced (TBDPS group prevents degradation) Low (prone to hydrolysis/oxidation)
Applications Selective alkylation, multi-step syntheses Bulk alkylation, simple couplings

Key Findings :

  • The TBDPS group in the target compound reduces reactivity but improves shelf life and compatibility with moisture-sensitive reactions .
  • Hexylmagnesium chloride is preferred for rapid, high-yield alkylations in non-aqueous conditions .

Other Silyl-Protected Grignard Reagents

Compounds like 1-methyl-3,5-bis[(trimethylsilyl)oxy]benzene () share silyl ether functionalities but lack the magnesium center.

Research Implications

The TBDPS-modified Grignard reagent fills a niche in synthetic chemistry where steric control is critical. For example, its use in multi-step reactions (e.g., sequential alkylation-deprotection sequences) avoids premature decomposition observed in unprotected analogs . In contrast, hexylmagnesium chloride remains a workhorse for straightforward alkylations due to its cost-effectiveness and reactivity .

Biological Activity

Magnesium compounds, particularly those involving organosilicon moieties, have garnered attention in various fields such as medicinal chemistry and materials science. The compound Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]- is a complex organomagnesium compound that may exhibit unique biological activities due to its structural characteristics. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

  • Chemical Name : Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-
  • Molecular Formula : C22H32ClMgO2Si
  • Molecular Weight : 400.12 g/mol
  • CAS Number : Not explicitly listed but can be inferred from related compounds.

Biological Activity Overview

The biological activity of magnesium compounds is often linked to their role in enzymatic processes and cellular functions. Magnesium ions are crucial for numerous biochemical reactions, including those involving ATP metabolism and enzyme activation.

  • Enzymatic Function : Magnesium acts as a cofactor for over 300 enzymes, influencing metabolic pathways such as glycolysis and the citric acid cycle.
  • Cell Signaling : It plays a role in cellular signaling pathways, particularly those involving calcium ions, which are critical for muscle contraction and neurotransmitter release.
  • Antioxidant Properties : Some studies suggest that magnesium compounds may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Study 1: Cardiac Function

A study investigated the effects of magnesium chloride formulations on cardiac function in cephalopods. The results indicated that magnesium chloride could significantly affect heart rate and stroke volume, demonstrating its potential impact on cardiovascular health (Fiorito et al., 2016) .

FormulationHeart Rate (bpm)Stroke Volume (mL)Cardiac Output (mL/min)
Control605300
MgCl2 (3.5%)453135

Study 2: Neuroprotective Effects

Research has shown that magnesium supplementation can have neuroprotective effects in models of neurodegenerative diseases. In particular, magnesium's ability to modulate NMDA receptor activity has been highlighted as a mechanism for reducing excitotoxicity and improving neuronal survival (Barbagallo & Dominguez, 2010) .

Synthesis Routes

The synthesis of magnesium-based organosilicon compounds typically involves Grignard reactions or similar methodologies. For the compound :

  • Starting Materials :
    • Magnesium chloride or magnesium alkoxide.
    • Chloroalkane derivatives containing the diphenylsilyl group.
  • Reaction Conditions :
    • Anhydrous conditions are essential to prevent hydrolysis.
    • Solvents like diethyl ether or THF are commonly used.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.